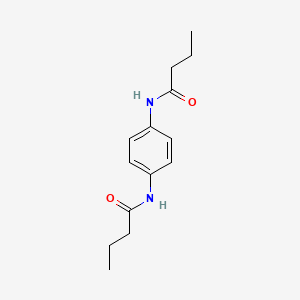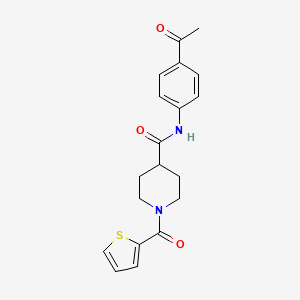![molecular formula C15H17Cl2NO B5726475 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5726475.png)
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as JNJ-7925476 and has been found to have a variety of biochemical and physiological effects. In
科学的研究の応用
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine has been studied for its potential applications in scientific research. This compound has been found to have a variety of biological activities, including the ability to inhibit the activity of certain enzymes and receptors in the body. These activities make it a promising candidate for the development of new drugs and therapies for a variety of diseases.
作用機序
The mechanism of action of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine involves the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been found to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain. By inhibiting PDE10A, 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine may have potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit PDE10A, this compound has also been found to affect the activity of other enzymes and receptors in the body. These effects may have potential applications in the treatment of a variety of diseases, including neurological disorders, cancer, and cardiovascular disease.
実験室実験の利点と制限
One of the advantages of using 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine in lab experiments is its ability to inhibit the activity of specific enzymes and receptors in the body. This makes it a valuable tool for studying the biochemical and physiological effects of these targets. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful consideration should be given to the dosage and exposure time when using this compound in experimental settings.
将来の方向性
There are several potential future directions for research on 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine. One area of research could be the development of new drugs and therapies based on the biochemical and physiological effects of this compound. Another area of research could be the study of the potential side effects and toxicity of this compound, in order to better understand its safety profile. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of specific diseases, such as neurological disorders, cancer, and cardiovascular disease.
合成法
The synthesis method for 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine involves several steps. The first step is the synthesis of 3-(2,6-dichlorophenyl)acryloyl chloride, which is then reacted with 4-methylpiperidine to produce 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine. This synthesis method has been reported in several scientific journals and is considered to be a reliable method for producing this compound.
特性
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO/c1-11-7-9-18(10-8-11)15(19)6-5-12-13(16)3-2-4-14(12)17/h2-6,11H,7-10H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIMQVYALQFTIJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5726440.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5726454.png)
![methyl 5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoate](/img/structure/B5726461.png)
![2-[(5-nitro-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5726468.png)
![4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5726480.png)
![N-(2,6-diethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726484.png)

